molecular formula C13H20BNO2 B2481018 4-Ethylpyridine-3-boronic acid pinacol ester CAS No. 2096330-85-5

4-Ethylpyridine-3-boronic acid pinacol ester

Cat. No. B2481018
CAS RN: 2096330-85-5
M. Wt: 233.12
InChI Key: UMTCATCTKZVZRN-UHFFFAOYSA-N
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Description

4-Ethylpyridine-3-boronic acid pinacol ester is an important organic compound that is widely used in scientific research. It is a boronic acid derivative that has a unique chemical structure, which makes it an ideal candidate for various applications in the field of chemistry and biology.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-Ethylpyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by the 4-Ethylpyridine-3-boronic acid pinacol ester, is a crucial pathway in organic synthesis . It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic ester, it is expected to have good stability and reactivity, making it suitable for use in organic synthesis .

Result of Action

The molecular effect of the action of 4-Ethylpyridine-3-boronic acid pinacol ester is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds, including new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which have been identified as DYRK1A inhibitors .

Action Environment

The action of 4-Ethylpyridine-3-boronic acid pinacol ester is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the stability of the boronic ester .

properties

IUPAC Name

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTCATCTKZVZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpyridine-3-boronic acid pinacol ester

CAS RN

2096330-85-5
Record name 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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